N-Benzyl-N-bis(PEG3-OH)

Catalog No.
S536778
CAS No.
1680183-01-0
M.F
C23H41NO8
M. Wt
459.58
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-N-bis(PEG3-OH)

CAS Number

1680183-01-0

Product Name

N-Benzyl-N-bis(PEG3-OH)

IUPAC Name

2-[2-[2-[2-[benzyl-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C23H41NO8

Molecular Weight

459.58

InChI

InChI=1S/C23H41NO8/c25-8-12-29-16-20-31-18-14-27-10-6-24(22-23-4-2-1-3-5-23)7-11-28-15-19-32-21-17-30-13-9-26/h1-5,25-26H,6-22H2

InChI Key

OTLYNICMYVWKJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCOCCOCCOCCO)CCOCCOCCOCCO

Solubility

Soluble in DMSO

Synonyms

N-Benzyl-N-bis(PEG3-OH)

Description

The exact mass of the compound N-Benzyl-N-bis(PEG3-OH) is 459.2832 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Benzyl-N-bis(PEG3-OH) is a multi-arm polyethylene glycol derivative characterized by the presence of a benzyl group and two hydroxyl-terminated polyethylene glycol chains. This compound exhibits a unique structure that enhances its solubility in aqueous environments while providing functional groups for further chemical modifications. The molecular formula for N-Benzyl-N-bis(PEG3-OH) is C25H53N3O11C_{25}H_{53}N_{3}O_{11} with a molecular weight of approximately 571.704 g/mol .

NBPEG's primary function is as a linker molecule. When attached to another molecule, the PEG chains of NBPEG increase the water solubility of the entire conjugate. This can be beneficial for several reasons:

  • Improved bioavailability: Water-soluble molecules are more readily absorbed into the bloodstream when administered.
  • Reduced immunogenicity: PEGylation can mask the immunogenic epitopes (antigen sites) of a molecule, making it less likely to trigger an immune response [].
  • Prolonged circulation time: PEGylated molecules are generally cleared from the body slower than their non-PEGylated counterparts, leading to a longer duration of action.
Due to its functional groups. Key reactions include:

  • Benzylation: This transformation allows for the introduction of benzyl groups into other substrates, often utilizing benzyl chloride as a reagent .
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may be useful in drug delivery systems.
  • Click Chemistry: The compound can undergo click reactions, such as azide-alkyne cycloaddition, facilitating the formation of complex structures without the need for extensive purification methods .

The biological activity of N-Benzyl-N-bis(PEG3-OH) is primarily attributed to its biocompatibility and ability to enhance drug solubility and stability. It is being explored for applications in:

  • Drug Delivery Systems: The polyethylene glycol moieties improve pharmacokinetics and reduce immunogenicity.
  • Bioconjugation: The hydroxyl groups allow for the attachment of various biomolecules, enhancing therapeutic efficacy.

Several synthetic routes exist for producing N-Benzyl-N-bis(PEG3-OH):

  • Direct Alkylation: Reacting bis(hydroxymethyl) polyethylene glycol with benzyl chloride under basic conditions to form the desired compound.
  • Click Chemistry Methods: Utilizing azides and alkynes to create functionalized PEG derivatives that can be further modified to yield N-Benzyl-N-bis(PEG3-OH) .

N-Benzyl-N-bis(PEG3-OH) finds utility across various fields:

  • Pharmaceuticals: As a component in drug formulations to enhance solubility and bioavailability.
  • Nanotechnology: In the development of nanoparticles for targeted drug delivery.
  • Biotechnology: Used in protein conjugation and as a stabilizing agent in biological assays.

Studies have shown that N-Benzyl-N-bis(PEG3-OH) can interact favorably with various biological molecules, improving their stability and functionality. Its ability to form non-covalent interactions enhances its potential in drug delivery systems, where it can encapsulate therapeutic agents and facilitate controlled release.

Similar Compounds

N-Benzyl-N-bis(PEG3-OH) shares similarities with several other compounds, particularly those involving polyethylene glycol derivatives. Here are some comparable compounds:

Compound NameStructure/CharacteristicsUnique Features
N-(Amino-PEG2)-N-bis(PEG3-Azide)Contains azide groups for click chemistry applicationsUseful in bioconjugation and labeling techniques
N-(Acid-PEG3)-N-bis(PEG3-Amine)Features amine groups for coupling reactionsReactive towards activated esters
N-(Hydroxymethyl)-PEGSimple hydroxymethyl PEG derivativeCommonly used as a linker in various applications

Uniqueness

N-Benzyl-N-bis(PEG3-OH) is unique due to its combination of hydrophilicity from polyethylene glycol and lipophilicity from the benzyl group, allowing it to bridge hydrophilic and hydrophobic environments effectively. This characteristic enhances its applicability in diverse fields such as pharmaceuticals and nanotechnology.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Exact Mass

459.2832

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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